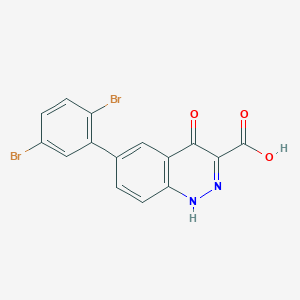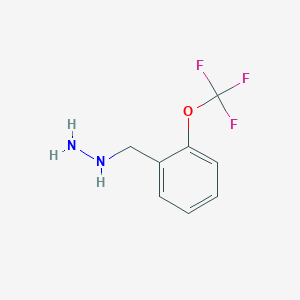
2-Trifluoromethoxybenzylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Trifluoromethoxybenzylhydrazine is an organic compound that features a trifluoromethoxy group attached to a benzylhydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-chloro-5-trifluoromethoxypyrazine with hydrazine under controlled conditions . The reaction conditions often require the use of a base and a suitable solvent to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 2-Trifluoromethoxybenzylhydrazine may involve scalable methods such as the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for large-scale synthesis.
化学反応の分析
Types of Reactions: 2-Trifluoromethoxybenzylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Bases like sodium hydroxide and solvents such as dimethyl sulfoxide are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxybenzaldehyde, while reduction can produce benzylhydrazine derivatives.
科学的研究の応用
2-Trifluoromethoxybenzylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific chemical properties, such as fluorinated polymers.
作用機序
The mechanism by which 2-Trifluoromethoxybenzylhydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic sites within proteins . This interaction can modulate enzyme activity and influence metabolic pathways.
類似化合物との比較
- 2-Trifluoromethoxybenzaldehyde
- 2-Trifluoromethoxybenzoic acid
- 2-Trifluoromethoxybenzylamine
Comparison: 2-Trifluoromethoxybenzylhydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity compared to other trifluoromethoxy-substituted compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
特性
分子式 |
C8H9F3N2O |
|---|---|
分子量 |
206.16 g/mol |
IUPAC名 |
[2-(trifluoromethoxy)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)14-7-4-2-1-3-6(7)5-13-12/h1-4,13H,5,12H2 |
InChIキー |
WUHZQIHCOFZJCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNN)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);hydrobromide](/img/structure/B13096860.png)

![3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B13096865.png)
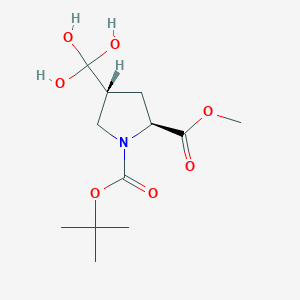
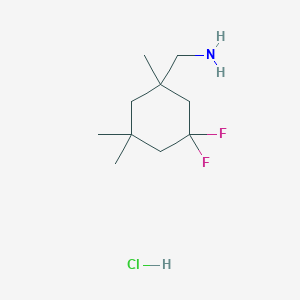
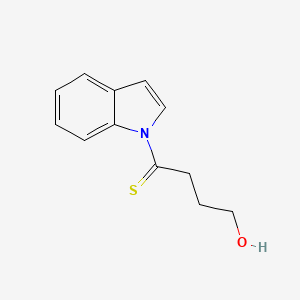
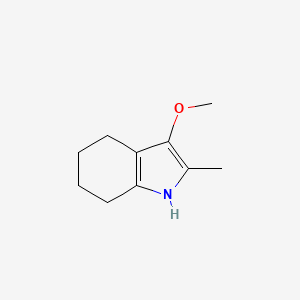
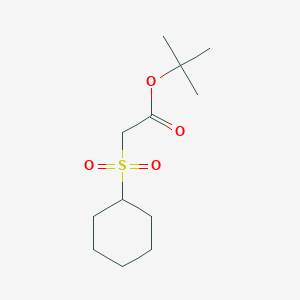
![3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one](/img/structure/B13096917.png)
![[(2r,5s)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2h)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B13096928.png)
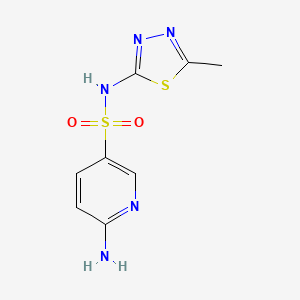
![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13096954.png)

